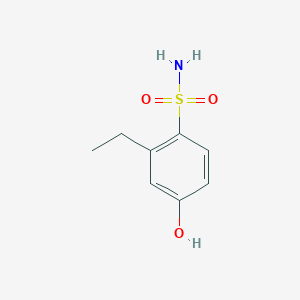
2-Ethyl-4-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-hydroxybenzenesulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxybenzenesulfonamide typically involves the sulfonation of 2-ethylphenol followed by amination. One common method is the reaction of 2-ethylphenol with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide . The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs continuous flow processes to ensure consistent quality and yield. These processes may involve the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid or sulfonyl hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-ethyl-4-oxobenzenesulfonamide, while reduction of the sulfonamide group may produce 2-ethyl-4-hydroxybenzenesulfonic acid .
Aplicaciones Científicas De Investigación
2-Ethyl-4-hydroxybenzenesulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition is often due to the formation of a coordination bond between the sulfonamide nitrogen and a metal ion in the enzyme’s active site, such as zinc in carbonic anhydrase . This interaction disrupts the enzyme’s normal function, leading to its inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the ethyl group, making it less hydrophobic and potentially less effective in certain applications.
2-Ethylbenzenesulfonamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
Uniqueness
2-Ethyl-4-hydroxybenzenesulfonamide is unique due to the presence of both the ethyl and hydroxyl groups, which enhance its solubility and reactivity. These functional groups allow it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2-ethyl-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-2-6-5-7(10)3-4-8(6)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12) |
Clave InChI |
BDHRAKGLYREPFO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


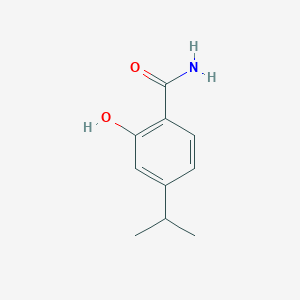

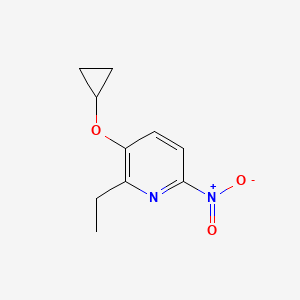


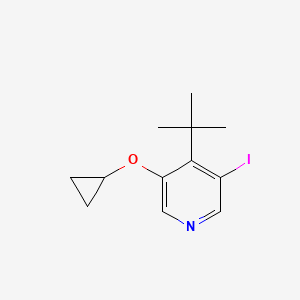
![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)


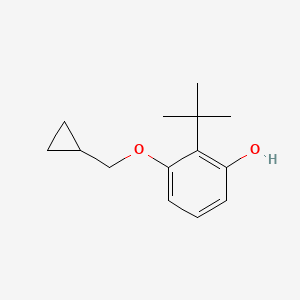
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)


![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)
